3H-Benzofuro[2,3-c]pyrrole
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Overview
Description
3H-Benzofuro[2,3-c]pyrrole: is a heterocyclic compound that features a fused benzofuran and pyrrole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzofuro[2,3-c]pyrrole can be achieved through several methods. One common approach involves the reaction of ketone oximes with acetylene in the presence of a base, leading to the formation of 3H-pyrroles with various substituents . Another method utilizes isonitriles as starting materials, where the reaction of methyl isocyanoacetate with allenes in the presence of phosphorus-containing catalysts results in the formation of 3H-pyrroles with high enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3H-Benzofuro[2,3-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzofuran and pyrrole rings, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions typically result in halogenated derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, 3H-Benzofuro[2,3-c]pyrrole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, antitumor, and anti-inflammatory activities .
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its unique electronic properties make it suitable for applications in optoelectronics and sensing technologies .
Mechanism of Action
The mechanism of action of 3H-Benzofuro[2,3-c]pyrrole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases, which are essential for cell signaling and regulation . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
Comparison with Similar Compounds
- 3H- 1Benzofuro[2,3-b]imidazo[4,5-f]quinoline: This compound is another example of a fused heterocyclic system with potential applications in materials science and medicinal chemistry .
3H-Pyrrolo[2,3-c]quinoline: This compound features a similar fused ring system and has been studied for its biological activities, including antibacterial and antineoplastic properties.
Uniqueness: 3H-Benzofuro[2,3-c]pyrrole is unique due to its specific ring fusion and electronic properties, which differentiate it from other similar compounds
Properties
CAS No. |
25042-99-3 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3H-[1]benzofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C10H7NO/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-5H,6H2 |
InChI Key |
YUKSJHWGNTUHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=N1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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